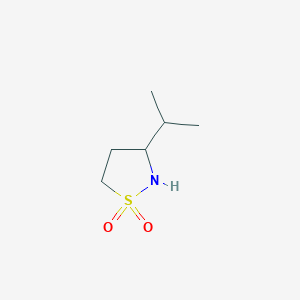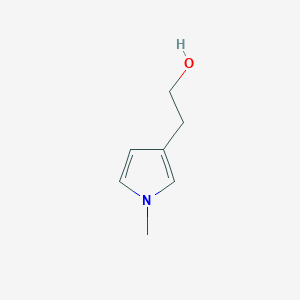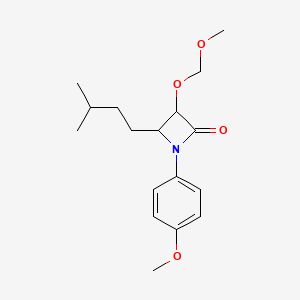
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-オンは、アゼチジン-2-オン類に属する合成有機化合物です。アゼチジン-2-オン類は、4員環ラクトンであり、環状アミドです。この化合物は、メトキシメトキシ基とメトキシフェニル基、および3-メチルブチル側鎖の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-オンの合成は、通常、容易に入手可能な出発物質から複数段階の反応が関与します。一般的な合成経路には、以下のステップが含まれます。
アゼチジン-2-オン環の形成: アゼチジン-2-オン環は、β-ラクタム中間体などの適切な前駆体を含む環化反応によって形成できます。
メトキシメトキシ基の導入: メトキシメトキシ基は、メトキシメチル化剤を用いた求核置換反応によって導入できます。
メトキシフェニル基の付加: メトキシフェニル基は、フリーデル・クラフツアシル化反応によって付加できます。
3-メチルブチル側鎖の付加: 3-メチルブチル側鎖は、適切なアルキル化剤を用いたアルキル化反応によって導入できます。
工業的製造方法
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-オンの工業的製造では、上記合成経路を最適化して、より高い収率と純度を実現することがあります。これには、高度な触媒系、連続フロー反応器、その他のプロセス集約技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化できます。
還元: 還元反応は、この化合物をアルコールまたはアミンに変換できます。
置換: 求核置換反応または求電子置換反応によって、新しい官能基を導入できます。
加水分解: この化合物は、加水分解によってより小さな断片に分解できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: ハロゲン (Cl₂, Br₂) や求核剤 (NH₃, OH⁻) などの試薬は、置換反応に使用されます。
加水分解: 加水分解反応には、酸性または塩基性条件 (HCl, NaOH) が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によってケトンまたはアルデヒドが生成される可能性がありますが、還元によってアルコールまたはアミンが生成される可能性があります。
4. 科学研究への応用
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-オンには、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌活性や抗癌活性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療のための医薬品としての可能性を調査する研究が進行中です。
産業: 新規材料の開発や特殊化学品の製造における中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-lactam intermediate.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using a methoxymethylating agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction.
Addition of the 3-Methylbutyl Side Chain: The 3-methylbutyl side chain can be introduced through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
化学反応の分析
Types of Reactions
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Hydrolysis: Acidic or basic conditions (HCl, NaOH) are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、以下によって効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する酵素の阻害または活性化。
受容体との相互作用: 細胞表面の受容体の活性を調節する。
遺伝子発現への影響: その生物活性に関連する遺伝子の発現に影響を与える。
類似化合物との比較
類似化合物
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-オン: 親化合物。
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-オール: 水酸化誘導体。
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-チオン: チオン類似体。
独自性
3-(メトキシメトキシ)-1-(4-メトキシフェニル)-4-(3-メチルブチル)アゼチジン-2-オンは、官能基と構造的特徴の特定の組み合わせによってユニークです。
特性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
3-(methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(2)5-10-15-16(22-11-20-3)17(19)18(15)13-6-8-14(21-4)9-7-13/h6-9,12,15-16H,5,10-11H2,1-4H3 |
InChIキー |
SVHBRYSLIFKQHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1C(C(=O)N1C2=CC=C(C=C2)OC)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


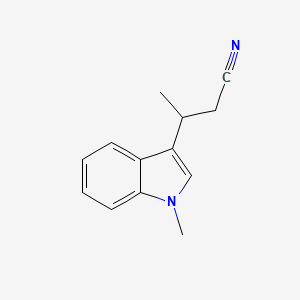
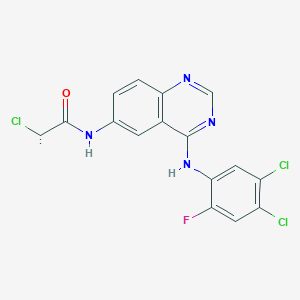
![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12283825.png)

![(2S)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-4-methoxybenzoicAcid2-[[4-(Trifluoromethoxy)phenyl]methoxy]propylEster](/img/structure/B12283844.png)
![[2-(Diethoxyphosphorylmethoxy)-3-phenylmethoxypropyl] methanesulfonate](/img/structure/B12283849.png)



![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)

